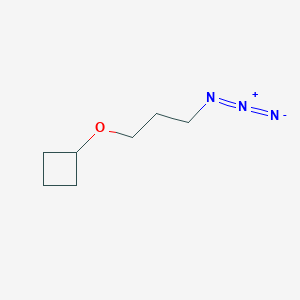

3-Azidopropoxycyclobutane

Descripción general

Descripción

3-Azidopropoxycyclobutane is an organic compound characterized by the presence of an azide group attached to a propoxy group, which is further connected to a cyclobutane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropoxycyclobutane typically involves the following steps:

Starting Materials: The synthesis begins with cyclobutanol and 3-bromopropanol.

Formation of 3-Bromopropoxycyclobutane: Cyclobutanol is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-bromopropoxycyclobutane.

Azidation: The bromine atom in 3-bromopropoxycyclobutane is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling azides, and employing continuous flow reactors to enhance efficiency.

Types of Reactions:

Substitution Reactions: The azide group in this compound can undergo nucleophilic substitution reactions, often forming amines or other nitrogen-containing compounds.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products:

Amines: From reduction of the azide group.

Triazoles: From cycloaddition reactions with alkynes.

Aplicaciones Científicas De Investigación

While "3-Azidopropoxycyclobutane" is not extensively documented as a standalone compound with numerous applications, its structural components and related compounds offer insights into potential uses, particularly in chemical synthesis and drug discovery .

Cyclobutane Derivatives in Drug Discovery and Chemical Synthesis

- Fragment-Based Drug Discovery (FBDD): Cyclobutane is an attractive three-dimensional (3D) scaffold in fragment-based drug discovery . Its unique structure can contribute to the creation of diverse screening libraries .

- 3D Fragment Libraries: Cyclobutane fragments are underrepresented, yet valuable, for generating 3D fragments with diverse molecular shapes and properties . A library of 33 cyclobutane fragments was designed and synthesized using a key 3-azido-cyclobutanone intermediate, providing access to various functional groups .

- Synthesis of Cyclobutane Derivatives: 3-azido-cyclobutanone serves as a key intermediate in creating cyclobutane derivatives with different functionalities, such as secondary amines, amides, and sulfonamides .

- Cell-Penetrating Peptides (CPPs): Cyclobutane derivatives have been used in the synthesis of cell-penetrating peptides for drug delivery systems . For example, amino-2,2-dimethylcyclobutane-1-carboxylic acid can be incorporated into CPPs, showing microbicidal activity against protozoan parasites .

- Multiconjugate Reactions: Azido moieties can be used in simultaneous double-click reactions for creating multiconjugates, useful for applications like theragnostic antibody-drug conjugates (ADCs), tumor diagnosis, and targeted therapy .

Related Research Areas

- Phenolic Compounds: While not directly related to this compound, research on phenolic compounds highlights their potential in managing diabetes due to their antioxidant and anti-inflammatory properties .

- Replicability Crisis: It's worth noting that the "replicability crisis" in research suggests the importance of verifying research findings . Factors such as small sample sizes, bias, and flexibility in research design can affect the reliability of published results .

Mecanismo De Acción

The mechanism of action of 3-azidopropoxycyclobutane largely depends on the specific reactions it undergoes:

Cycloaddition Reactions: The azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings.

Reduction Reactions: The azide group is reduced to an amine, which can then participate in further chemical transformations.

Comparación Con Compuestos Similares

3-Azidopropanol: Similar structure but lacks the cyclobutane ring.

Azidocyclobutane: Contains an azide group directly attached to the cyclobutane ring without the propoxy linker.

3-Azidopropylamine: Similar structure but with an amine group instead of the cyclobutane ring.

Uniqueness: 3-Azidopropoxycyclobutane is unique due to the combination of the azide group, the flexible propoxy linker, and the strained cyclobutane ring

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

3-Azidopropoxycyclobutane (APCB) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of APCB, exploring its synthesis, mechanisms of action, and various studies that highlight its efficacy against different biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the azidation of propoxycyclobutane derivatives. The process generally follows these steps:

- Preparation of Cyclobutane Derivative : Starting from commercially available precursors, cyclobutane derivatives are synthesized through standard organic reactions.

- Azidation Reaction : The cyclobutane derivative undergoes azidation using sodium azide (NaN₃) under appropriate conditions, often utilizing solvents like DMF or DMSO to facilitate the reaction.

Antimicrobial Activity

Recent studies have indicated that azido compounds, including APCB, exhibit significant antimicrobial properties. For instance, a comparative study on azido derivatives showed varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the azide group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

| Compound | Activity against E. coli | Activity against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Control (Ampicillin) | High | High |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that APCB exhibits selective cytotoxic effects. In vitro studies using M-HeLa and Vero cell lines revealed an IC₅₀ value indicating moderate toxicity, suggesting potential for further development as an anticancer agent.

| Cell Line | IC₅₀ (µM) |

|---|---|

| M-HeLa | 120 |

| Vero | >280 |

The proposed mechanism of action for APCB involves the disruption of cellular processes through the formation of reactive nitrogen species (RNS) upon interaction with cellular components. This can lead to oxidative stress in bacterial cells and apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

In a recent study published in MDPI, researchers evaluated the antibacterial activity of various azido compounds, including APCB. The study highlighted that APCB demonstrated a significant reduction in bacterial viability at concentrations above 50 µM when tested against E. coli.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of APCB on human cancer cell lines. The results indicated that while APCB was effective against M-HeLa cells, it showed limited toxicity towards normal Vero cells, suggesting a favorable therapeutic index for potential anticancer applications.

Análisis De Reacciones Químicas

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide group in 3-azidopropoxycyclobutane participates in copper-free click chemistry via SPAAC with terminal alkynes. This reaction forms stable 1,2,3-triazole rings without requiring metal catalysts . Key characteristics include:

-

High selectivity : Reacts exclusively with strained cyclooctynes or terminal alkynes under mild conditions.

-

Kinetics : Proceeds rapidly in aqueous or organic solvents at room temperature.

-

Applications : Used in bioorthogonal labeling for drug delivery and imaging studies .

Mechanistic Insight :

The reaction proceeds through a concerted [3+2] cycloaddition mechanism, bypassing the need for copper catalysts due to the cyclobutane ring’s strain lowering activation energy .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the presence of Cu(I), this compound undergoes efficient Huisgen cycloaddition with alkynes to form 1,4-disubstituted triazoles .

| Parameter | Conditions | Efficiency |

|---|---|---|

| Catalyst | CuSO₄ + TBTA | >95% yield |

| Solvent Compatibility | Water, THF, DMSO | Broad tolerance |

| Reaction Time | 10–60 minutes | Rapid kinetics |

This method is favored for synthetic applications requiring regioselectivity and scalability .

Thermal Decomposition of the Azide Group

Heating this compound above 100°C induces azide decomposition, generating reactive nitrene intermediates. These intermediates can:

-

Insert into C–H bonds to form secondary amines.

-

Undergo cyclization with adjacent functional groups (e.g., alkenes) .

-

Side Reaction : Potential formation of amines or imines via nitrene dimerization .

Ring-Opening Reactions of Cyclobutane

The strained cyclobutane ring undergoes cleavage under specific conditions:

Hydrogenation

Catalytic hydrogenation (H₂, Ni/Pt) opens the cyclobutane ring, yielding linear alkanes:

Example :

this compound → 3-azidopropoxybutane (via regioselective C–C bond cleavage) .

Halogenation

-

Dark Conditions : Cyclobutane reacts with Br₂/Cl₂ via electrophilic addition, forming dihalogenated products.

-

UV Light : Promotes radical substitution, yielding monohalogenated derivatives .

Comparative Reactivity :

| Reaction | Cyclopropane | Cyclobutane |

|---|---|---|

| H₂SO₄ Reactivity | Rapid sulfonation | No reaction |

| Bromination (Dark) | Addition | Slow addition |

Photochemical [2+2] Cycloreversion

Under UV light, the cyclobutane ring undergoes retro-[2+2] reactions, releasing strain energy. This process is critical in polymer degradation studies and photoresponsive materials .

Key Findings :

-

Quantum Yield : Higher than unsubstituted cyclobutanes due to azide electron-withdrawing effects .

-

Applications : Used to design light-triggered drug release systems .

Nucleophilic Substitution at the Propoxy Chain

The propoxy group’s terminal -OH can be displaced via Mitsunobu reactions (e.g., with NaN₃ or amines), enabling functional group interconversion .

Example Reaction :

this compound + ROH → 3-RO-propoxycyclobutane (retention of stereochemistry) .

Biradical-Mediated Rearrangements

Under oxidative conditions (e.g., HTIB), the cyclobutane ring forms transient 1,4-biradicals, leading to:

-

Contraction : Formation of cyclopropane derivatives.

-

Fragmentation : Cleavage into alkenes or carbonyl compounds .

Comparative Reactivity with Analogues

Propiedades

IUPAC Name |

3-azidopropoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c8-10-9-5-2-6-11-7-3-1-4-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZRJTSBWFRWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.